molecular formula C20H28O3 B7769961 3-Oxoandrost-4-ene-17beta-carboxylic acid

3-Oxoandrost-4-ene-17beta-carboxylic acid

Cat. No. B7769961
M. Wt: 316.4 g/mol
InChI Key: YQACAXHKQZCEOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxoandrost-4-ene-17beta-carboxylic acid is a useful research compound. Its molecular formula is C20H28O3 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Oxoandrost-4-ene-17beta-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Oxoandrost-4-ene-17beta-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-Oxoandrost-4-ene-17beta-carboxylic acid involves the conversion of a starting material, pregnenolone, into the target compound through a series of chemical reactions.

Starting Materials
Pregnenolone, Sodium periodate, Sodium metaperiodate, Sodium borohydride, Sodium hydroxide, Hydrochloric acid, Methanol, Ethyl acetate, Acetic anhydride, Pyridine, Chloroform, Sodium sulfate, Diethyl ether, Sodium bicarbonate, Sodium chloride

Reaction
Pregnenolone is oxidized with sodium periodate to form 3beta-hydroxy-5-pregnen-20-one., The resulting compound is then oxidized with sodium metaperiodate to form 3beta-hydroxy-5-pregnen-20-one-17-carboxylic acid., Sodium borohydride is used to reduce the carboxylic acid group to an alcohol., The alcohol is then oxidized with sodium periodate to form 3-oxoandrost-4-ene-17beta-carboxylic acid., The target compound is purified through a series of solvent extractions using methanol, ethyl acetate, and chloroform., The final product is obtained by recrystallization from a mixture of diethyl ether and methanol., Sodium hydroxide and hydrochloric acid are used to adjust the pH of the reaction mixture as needed., Sodium sulfate is used as a drying agent., Acetic anhydride and pyridine are used as acetylation reagents., Sodium bicarbonate and sodium chloride are used as neutralizing agents and to adjust the ionic strength of the reaction mixture.

properties

IUPAC Name

10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-19-9-7-13(21)11-12(19)3-4-14-15-5-6-17(18(22)23)20(15,2)10-8-16(14)19/h11,14-17H,3-10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQACAXHKQZCEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)O)CCC4=CC(=O)CCC34C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00859318
Record name 3-Oxoandrost-4-ene-17-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxoandrost-4-ene-17beta-carboxylic acid

CAS RN

302-97-6
Record name NSC226121
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226121
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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